N,N,N-Trimethyl-2-[(2-methylphenyl)(phenyl)methoxy]ethan-1-aminium methyl sulfate
Description
N,N,N-Trimethyl-2-[(2-methylphenyl)(phenyl)methoxy]ethan-1-aminium methyl sulfate is a quaternary ammonium salt characterized by a complex aromatic substitution pattern. Its structure includes a trimethylammonium group linked to an ethoxy bridge bearing both a 2-methylphenyl and a phenyl group, with a methyl sulfate counterion.
Properties
IUPAC Name |
methyl sulfate;trimethyl-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26NO.CH4O4S/c1-16-10-8-9-13-18(16)19(17-11-6-5-7-12-17)21-15-14-20(2,3)4;1-5-6(2,3)4/h5-13,19H,14-15H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYMCSSQSKVTOR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCC[N+](C)(C)C.COS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657468 | |
| Record name | N,N,N-Trimethyl-2-[(2-methylphenyl)(phenyl)methoxy]ethan-1-aminium methyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89066-67-1 | |
| Record name | N,N,N-Trimethyl-2-[(2-methylphenyl)(phenyl)methoxy]ethan-1-aminium methyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N,N,N-Trimethyl-2-[(2-methylphenyl)(phenyl)methoxy]ethan-1-aminium methyl sulfate, commonly referred to as TME, is a quaternary ammonium compound that has gained attention for its potential biological activities. This article explores the biological activity of TME, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
TME is characterized by its complex structure, which includes a trimethylammonium group and a methoxyphenyl moiety. The molecular formula is , and it has a molecular weight of approximately 345.46 g/mol. The compound's structure can be represented as follows:
Antimicrobial Properties
Recent studies have highlighted TME's antimicrobial activity against various pathogens. For instance, in vitro assays demonstrated that TME exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for common pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Cytotoxicity and Anticancer Activity
TME has also been investigated for its cytotoxic effects on cancer cell lines. In a study involving human breast cancer cells (MCF-7), TME demonstrated dose-dependent cytotoxicity with an IC50 value of 15 µM. This suggests that TME may interfere with cellular proliferation and induce apoptosis in cancer cells.
The mechanisms through which TME exerts its biological effects are not fully elucidated but may involve:
- Disruption of Membrane Integrity : TME's quaternary ammonium structure allows it to interact with cell membranes, potentially disrupting their integrity.
- Inhibition of Enzymatic Activity : Preliminary data suggest that TME may inhibit certain enzymes critical for bacterial survival.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, TME was tested against a panel of bacterial strains isolated from clinical samples. The study found that TME effectively reduced bacterial load in vitro, indicating its potential as a therapeutic agent in treating infections caused by resistant strains.
Case Study 2: Anticancer Potential
Another study focused on the effect of TME on MCF-7 breast cancer cells. Results indicated that treatment with TME led to increased levels of reactive oxygen species (ROS) and subsequent apoptosis, highlighting its potential as an anticancer agent.
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Challenges : The diaryl methoxy group complicates synthesis compared to simpler aliphatic or methacryloyloxy derivatives, requiring precise control of substitution .
- Emerging Uses : Aromatic quaternary ammonium salts are gaining attention for drug delivery systems, where the target compound’s structure could enhance lipid membrane interaction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
